N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclohexanecarboxamide
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Overview
Description
N~1~-(3-CYANO-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-CYCLOHEXANECARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzothiophene ring, a cyano group, and a cyclohexanecarboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-CYANO-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Benzothiophene Ring: This can be achieved through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the Cyclohexanecarboxamide Moiety: This step involves the formation of an amide bond between the benzothiophene derivative and cyclohexanecarboxylic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-CYANO-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-CYCLOHEXANECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(3-CYANO-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide
- N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)adamantane-1-carboxamide
- N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide
Uniqueness
N~1~-(3-CYANO-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-CYCLOHEXANECARBOXAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness can confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C17H22N2OS |
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Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C17H22N2OS/c1-11-7-8-15-13(9-11)14(10-18)17(21-15)19-16(20)12-5-3-2-4-6-12/h11-12H,2-9H2,1H3,(H,19,20) |
InChI Key |
USSUNOPKLXMHMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3CCCCC3)C#N |
Origin of Product |
United States |
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